molecular formula C13H21N B8513046 N-hexyl-2-methylaniline

N-hexyl-2-methylaniline

Cat. No.: B8513046
M. Wt: 191.31 g/mol
InChI Key: UYZLKJAXJYIOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-2-methylaniline is a useful research compound. Its molecular formula is C13H21N and its molecular weight is 191.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-hexyl-2-methylaniline

InChI

InChI=1S/C13H21N/c1-3-4-5-8-11-14-13-10-7-6-9-12(13)2/h6-7,9-10,14H,3-5,8,11H2,1-2H3

InChI Key

UYZLKJAXJYIOOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=CC=C1C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the general procedure B, 2-chlorotoluene (73 mg, 0.58 mmol) reacted with n-hexylamine (80 μl, 0.61 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in toluene at 70° C. for 8 h to give the title compound (102 mg, 92%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.20 (t, 1H, J=7.5 and 7.8 Hz), 7.12 (d, 1H, J=7.2 Hz), 6.70 (dd, 2H, J=7.5 Hz), 3.51 (bs, 1H), 3.22 (t, 2H, J=7.2 Hz), 2.21 (s, 3H), 1.74 (m, 2H), 1.48 (m, 2H), 1.41 (m, 2H). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.35, 129.94, 127.08, 121.60, 116.53, 109.52, 43.91, 31.64, 29.54, 26.90, 22.62, 17.43, 14.03. GC/MS(EI): m/z 191 (M+), 121. Anal. Calcd for C13H21N: C, 81.62; H, 11.06; N, 7.32. Found: C, 81.52; H, 11.09; N, 7.37.
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
92%

Synthesis routes and methods II

Procedure details

Following general procedure D, a mixture of 2-chlorotoluene (1.17 mL, 10 mmol), hexylamine (1.82 mL, 14 mmol), NaOt-Bu (1.15 g, 12 mmol), 10 (4 mg, 0.05 mol %), 1 (2.5 mg, 0.05 mol %), and Bu2O (3 mL) was heated to 85° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g snap; 0-50% EtOAc/hexanes) to provide the title compound as a clear oil (1.732 g, 91%). 1H NMR (300 MHz, CDCl3) δ: 7.33 (t, J=7.5 Hz, 1H), 7.25 (d, J=7.5 Hz, 1H), 6.83 (m, 2H), 3.61 (s, 1H), 3.33 (t, J=7.0 Hz, 2H), 2.32 (s, 3H), 1.85 (septet, J=7.0 Hz, 2H), 1.58 (m, 6H), 1.14 (t, J=7.0 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 146.8, 130.4, 127.6, 122.0, 117.0, 110.0, 44.4, 32.2, 30.0, 27.4, 23.2, 17.9, 14.5 ppm. IR (neat, cm−1): 3430, 2956, 2924, 2856, 1607, 1514, 1473, 1317, 1260, 745. Anal. Calcd. for C13H21N: C, 81.61; H, 11.06. Found: C, 81.81; H, 11.02.
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
91%

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